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(Benzene)tricarbonylchromium

Cat. No.: B13710417
M. Wt: 214.14 g/mol
InChI Key: OWQVYADSJVILAH-UHFFFAOYSA-N
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Description

Historical Development and Significance in Organometallic Chemistry

The field of arene tricarbonylchromium chemistry began in 1957 with the first report of (Benzene)tricarbonylchromium by Ernst Otto Fischer and Karl Öfele. wikipedia.orgnih.gov Their initial synthesis involved the carbonylation of bis(benzene)chromium, which primarily yielded chromium hexacarbonyl with only trace amounts of the desired product. wikipedia.orgacs.org A more efficient synthesis was later developed involving the reaction of chromium hexacarbonyl with bis(benzene)chromium. wikipedia.org For commercial and laboratory-scale synthesis, the direct reaction of chromium hexacarbonyl with benzene (B151609) is now commonly used. wikipedia.org This can be performed under thermal or photolytic conditions, often in high-boiling solvents like di-n-butylether or dioxane.

The discovery and study of this compound and its derivatives have been highly significant in the advancement of organometallic chemistry. nih.govwikipedia.org These complexes are relatively stable, easy to prepare, and the arene ligand can be readily recovered, making them valuable reagents in organic synthesis. nih.gov The coordination of the chromium tricarbonyl moiety to the benzene ring dramatically alters the ring's electronic properties. The Cr(CO)₃ group acts as a strong electron-withdrawing group, which significantly increases the electrophilicity of the aromatic ring and the acidity of its protons. nih.govuwindsor.ca This activation is central to its wide-ranging synthetic utility.

Overview of Key Research Areas and Synthetic Utility

The unique reactivity imparted by the Cr(CO)₃ group has established this compound as a versatile tool in organic synthesis. wikipedia.orgnih.gov Research has focused on harnessing its altered reactivity for various transformations.

Nucleophilic Aromatic Addition and Substitution: One of the most explored areas is the reaction of the complex with nucleophiles. The complexed benzene ring is substantially more electrophilic than free benzene, making it susceptible to nucleophilic addition. wikipedia.orguwindsor.ca A wide range of carbon nucleophiles can add to the ring to form an intermediate anionic η⁵-cyclohexadienyl complex. uwindsor.cauwindsor.ca This intermediate can then be oxidized, typically with iodine, to yield a substituted arene, effectively achieving a nucleophilic aromatic substitution for a hydride ion. uwindsor.caacs.org

Table 2: Examples of Nucleophilic Addition to this compound

Nucleophile Product after Oxidation
2-Lithio-1,3-dithiane Substituted arene with dithianyl group uwindsor.ca
Ester enolates Phenyl-substituted esters
Cyanide-stabilized carbanions Phenyl-substituted nitriles rsc.org

The regioselectivity of nucleophilic addition to substituted (arene)tricarbonylchromium complexes is a complex field of study, influenced by the nature of the substituents on the arene ring and the conformation of the Cr(CO)₃ group. uwindsor.camsu.edu

Ring Lithiation: The increased acidity of the ring protons allows for direct deprotonation (lithiation) using strong bases like n-butyllithium. wikipedia.org The resulting organolithium species is a powerful nucleophile that can react with various electrophiles, such as trimethylsilyl (B98337) chloride, to introduce substituents onto the benzene ring. wikipedia.org

Activation of Benzylic Position: The chromium tricarbonyl fragment stabilizes both benzylic carbanions and carbocations. nih.gov This dual stabilization enhances the acidity of benzylic protons and makes the benzylic position more susceptible to nucleophilic substitution and deprotonation reactions compared to the uncomplexed arene. nih.govcapes.gov.br

Catalysis: this compound also functions as a useful catalyst, notably for the hydrogenation of 1,3-dienes. wikipedia.org The reaction proceeds via a 1,4-addition of hydrogen, selectively producing alkenes without affecting isolated double bonds.

Stereochemistry: The bulky Cr(CO)₃ group effectively blocks one face of the benzene ring, which has been widely exploited in stereoselective synthesis. uwindsor.ca This steric hindrance can direct reactions at side chains to occur on the face opposite the metal complex. uwindsor.ca Furthermore, unsymmetrically substituted (arene)tricarbonylchromium complexes are chiral and can be prepared in enantiomerically pure forms, serving as valuable intermediates and ligands in asymmetric catalysis. nih.govuwindsor.ca

Table 3: Summary of Key Synthetic Transformations

Reaction Type Reagents Outcome
Nucleophilic Addition/Substitution Carbanions, I₂ Functionalization of the aromatic ring uwindsor.caacs.org
Ring Lithiation n-Butyllithium, Electrophiles (e.g., (CH₃)₃SiCl) Directed ortho-metalation and functionalization wikipedia.org
Catalytic Hydrogenation H₂, 1,3-dienes Selective 1,4-hydrogenation to form alkenes wikipedia.org
Stereoselective Reactions Chiral substrates/reagents Diastereoselective functionalization of side chains uwindsor.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6CrO3+6 B13710417 (Benzene)tricarbonylchromium

Properties

Molecular Formula

C9H6CrO3+6

Molecular Weight

214.14 g/mol

IUPAC Name

benzene;carbon monoxide;chromium(6+)

InChI

InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;;/q;;;;+6

InChI Key

OWQVYADSJVILAH-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr+6]

Origin of Product

United States

Synthesis Methodologies for Benzene Tricarbonylchromium and Its Derivatives

Early Preparative Approaches and Initial Discoveries

The journey into the world of arene tricarbonylchromium complexes began in 1957 with the pioneering work of Fischer and Öfele. nih.gov Their initial synthesis involved the carbonylation of bis(benzene)chromium, which primarily yielded chromium hexacarbonyl (Cr(CO)₆) with only trace amounts of the desired (benzene)tricarbonylchromium. wikipedia.org This landmark discovery, however, opened the door to a new class of organometallic compounds and spurred further research into more efficient synthetic routes.

A significant improvement came with the direct reaction of chromium hexacarbonyl with benzene (B151609). richmond.edu This method, developed independently by Nicholls and Whiting, involved refluxing the reactants in an inert, high-boiling solvent. richmond.edu This approach, which allowed for the continuous removal of carbon monoxide gas, shifted the reaction equilibrium to favor the formation of the product and became a foundational technique in the field. richmond.edu Early researchers like Natta and Ercoli also explored similar syntheses under pressure, recognizing the importance of removing the carbon monoxide byproduct to drive the reaction forward. richmond.edu

Another early method of historical significance, though less direct for this compound itself, was Hein's work in 1919. He treated anhydrous chromium(III) chloride with phenylmagnesium bromide, which decades later were identified as π-complexes, laying some of the conceptual groundwork for understanding arene-metal bonding. uwindsor.ca

Standard Thermolytic Procedures

The direct thermal reaction between an arene and chromium hexacarbonyl has become the most common and versatile method for preparing (arene)tricarbonylchromium complexes. uwindsor.caacs.org This procedure is typically carried out by heating the reactants in a high-boiling inert solvent under an inert atmosphere, such as nitrogen or argon. uwindsor.ca

Optimization of Reaction Conditions and Reagent Ratios

The efficiency of the thermolytic synthesis is highly dependent on several factors. While equimolar amounts of the arene and chromium hexacarbonyl can be used, an excess of the arene is often employed to drive the reaction. richmond.eduuwindsor.ca However, recent optimizations have shown that a large excess of the arene is not always necessary to achieve high yields, which simplifies the purification of the final product, especially for arenes with high boiling points. researchgate.net

The continuous removal of carbon monoxide is crucial for the success of the reaction. iaea.orgosti.gov This is often achieved by carrying out the reaction in an open system or by using a specialized condenser that allows for the return of the sublimed chromium hexacarbonyl to the reaction mixture while venting the CO gas. richmond.edu The use of activating additives, such as catalytic amounts of pyridine (B92270) or its derivatives, has been shown to significantly increase the yield of this compound to as high as 95%. iaea.orgosti.gov

Parameter Condition Effect on Synthesis
Reagent Ratio Excess arene or optimized near-equimolar ratiosDrives equilibrium towards product formation; simplifies purification. uwindsor.caresearchgate.net
CO Removal Open system or specialized condenserShifts equilibrium to favor product formation. richmond.edu
Additives Catalytic pyridineCan increase yield up to 95%. iaea.orgosti.gov
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the complex. uwindsor.ca

Influence of Solvents and Controlled Environments

The choice of solvent plays a critical role in the thermolytic synthesis. High-boiling solvents are necessary to reach the temperatures required for the reaction to proceed. nih.gov Commonly used solvents include di-n-butyl ether, decalin, dioxane, and diglyme. nih.govrichmond.edu The arene itself can sometimes serve as the solvent if it is a liquid at the reaction temperature. richmond.edu

The addition of a co-solvent like tetrahydrofuran (B95107) (THF) to a high-boiling solvent such as di-n-butyl ether has been shown to be beneficial. nih.govrsc.org THF helps to prevent the sublimation of chromium hexacarbonyl, ensuring it remains in the reaction mixture. nih.gov Reactions are also typically performed in the dark or with subdued lighting, as the product can be sensitive to decomposition by light. richmond.edu

Solvent System Boiling Point (°C) Purpose
Di-n-butyl ether~142High-boiling inert solvent. nih.gov
Decalin~190High-boiling inert solvent. richmond.edu
Dioxane~101High-boiling inert solvent. nih.gov
Diglyme~162High-boiling inert solvent. richmond.edu
Di-n-butyl ether/THF (9:1)-Prevents Cr(CO)₆ sublimation. nih.gov

Ligand Exchange Protocols for Arene Tricarbonylchromium Complex Formation

An alternative to the direct thermolytic method is the use of ligand exchange reactions. This approach involves reacting an arene with a pre-formed chromium tricarbonyl complex that contains a more labile ligand than the target arene. nih.gov This method is particularly useful for synthesizing complexes that are difficult to obtain through direct reaction, such as those with thermally sensitive functional groups. richmond.edu

Commonly used precursors for ligand exchange include (naphthalene)tricarbonylchromium and tris(acetonitrile)tricarbonylchromium, (MeCN)₃Cr(CO)₃. nih.gov The naphthalene (B1677914) and acetonitrile (B52724) ligands are more easily displaced by other arenes. nih.gov For instance, (naphthalene)tricarbonylchromium can react with other aromatic substrates under controlled conditions to yield the corresponding arene tricarbonylchromium complex. While effective, a significant drawback of this method is that the starting chromium complexes are often highly sensitive to air and moisture, requiring stringent inert atmosphere techniques. nih.gov

Advanced Synthetic Techniques

To address some of the limitations of traditional batch synthesis, such as long reaction times and potential for product decomposition, more advanced techniques have been developed.

Continuous-Flow Synthesis Approaches

Continuous-flow synthesis has emerged as a powerful tool for the preparation of (arene)tricarbonylchromium complexes. researchgate.net In this method, a solution of the arene and chromium hexacarbonyl is pumped through a heated tube reactor. researchgate.net This approach offers several advantages over batch processing, including precise control over reaction parameters such as temperature and residence time, improved heat and mass transfer, and enhanced safety. researchgate.net

A key benefit of flow synthesis is the mitigation of issues related to the sublimation of chromium hexacarbonyl, as the reagent is continuously introduced into the heated reaction zone. researchgate.net The short residence times, often on the order of minutes, at high temperatures (e.g., 220 °C) can lead to efficient complex formation while minimizing the competitive decomposition of the product that can occur during prolonged heating in batch reactors. researchgate.net This technique has been successfully applied to the synthesis of (toluene)tricarbonylchromium (B82834) and other derivatives, demonstrating its potential for broader application in organometallic synthesis. researchgate.net

Photochemical Routes to Arene Tricarbonylchromium Complexes

Photochemical methods provide an alternative to thermal synthesis for producing (arene)tricarbonylchromium complexes. This approach typically involves the irradiation of hexacarbonylchromium (Cr(CO)₆) in the presence of an arene. The fundamental principle of this method is the photo-induced dissociation of a carbonyl (CO) ligand from the chromium center, generating a reactive intermediate that can then coordinate with the arene.

The process is initiated by UV irradiation of Cr(CO)₆, which leads to the formation of a highly reactive pentacarbonyl species, [Cr(CO)₅]. thieme-connect.de This intermediate has a significant lifetime and can react with the arene. thieme-connect.descispace.com Time-resolved infrared spectroscopy studies on the gas-phase reaction of benzene with Cr(CO)₅ have suggested the formation of an initial complex, (η²-benzene)Cr(CO)₅, where the benzene coordinates to the metal through one of its double bonds. lookchem.com Subsequent rearrangement and loss of two more CO ligands leads to the final, stable η⁶-complex.

The irradiation of a solution of this compound itself with light of a specific wavelength (e.g., 365 nm) in the presence of another potential ligand, such as styrene (B11656), can lead to the formation of new complexes where styrene coordinates to the chromium center. rsc.org This suggests that photolysis can also be used for ligand exchange reactions. The quantum yield for photo-induced processes can be dependent on the wavelength of irradiation. dcu.ie For instance, studies on related molybdenum complexes have shown that the quantum yield for CO-loss increases with decreasing irradiation wavelengths. dcu.ie

The general photochemical reaction can be summarized as: Cr(CO)₆ + C₆H₆ —(hν)→ (η⁶-C₆H₆)Cr(CO)₃ + 3CO

While effective, photochemical syntheses can be influenced by the stability of the resulting complexes and the potential for photo-decomposition. rsc.org The development of picosecond time-resolved infrared techniques has been crucial in directly observing the charge transfer excited states involved in the photochemistry of these compounds.

Stereoselective and Diastereoselective Synthesis of Planar Chiral Derivatives

The synthesis of enantiomerically pure planar chiral (arene)tricarbonylchromium complexes is a significant area of research, as these compounds are valuable as chiral auxiliaries and ligands in asymmetric synthesis. uwindsor.capsu.eduresearchgate.net Planar chirality arises in 1,2- or 1,3-unsymmetrically disubstituted complexes. uwindsor.ca The primary strategies to achieve stereoselectivity involve the use of chiral auxiliaries, diastereoselective complexation, and enantioselective deprotonation.

Diastereoselective Methods: One common approach is to attach a chiral auxiliary to a prochiral arene. The inherent chirality of the auxiliary then directs the complexation of the Cr(CO)₃ moiety to one of the two faces of the arene, resulting in a diastereomeric mixture that can often be separated. For example, enantiomerically pure (arene)tricarbonylchromium complexes of homobenzylic ketones can be stereoselectively reduced to the corresponding alcohols. rsc.org Another strategy involves the diastereoselective complexation of an arene that is already chiral. wikipedia.org For instance, an enantiomerically pure chiral center on a substituent can direct the facial selectivity of the Cr(CO)₆ complexation.

A notable example is the diastereoselective complexation of aminals derived from chiral diamines and benzaldehyde (B42025) derivatives. uwindsor.ca Similarly, chiral acetals have been used to direct the complexation, leading to separable diastereomers. cdnsciencepub.com The treatment of o-tolyl glucoside with hexacarbonylchromium affords a 7:3 mixture of diastereomeric tricarbonylchromium complexes, which can be separated by crystallization. nih.gov

Enantioselective Methods: Enantioselective synthesis often relies on the deprotonation of a prochiral complex using a chiral lithium amide base, followed by quenching with an electrophile. psu.eduthieme-connect.de This directed ortho-metalation creates the element of planar chirality with high enantiomeric excess (ee). For example, deprotonation of the (anisole)tricarbonylchromium complex with a C₂-symmetric chiral lithium amide base, followed by reaction with an electrophile, can yield the product with up to 99% ee. psu.eduthieme-connect.de The choice of chiral base is critical; different bases can lead to varying levels of enantioselectivity. psu.edu

The following table summarizes selected examples of stereoselective syntheses:

MethodSubstrate/ComplexChiral Inductor/ReagentProductSelectivity (dr or ee)Reference
Diastereoselective Complexationo-Tolyl glucosideCr(CO)₆Diastereomeric (o-tolyl)Cr(CO)₃ complexes7:3 dr nih.gov
Enantioselective Deprotonation(Anisole)Cr(CO)₃Chiral Lithium Amide Base(R,Rp)-configuration productUp to 99% ee psu.edu
Nucleophilic Addition to Aldehydeortho-formyl (arene)Cr(CO)₃ acetal (B89532)Organolithium/Grignard + Ti(OⁱPr)₄Diastereomeric secondary alcoholsGood diastereoselectivity cdnsciencepub.com
Asymmetric Cross-Coupling(Dichlorobenzene)Cr(CO)₃Pd catalyst + (S,Rp)-PPFA ligandPlanar chiral coupled product44% ee psu.edu

These methods provide access to a wide range of enantiomerically enriched planar chiral chromium complexes, which are subsequently used to control stereochemistry in complex organic transformations. uwindsor.caacs.orgnih.gov

Synthesis of Substituted (Arene)tricarbonylchromium Complexes

The complexation of an arene ring to a Cr(CO)₃ moiety significantly alters its chemical reactivity, providing powerful routes for the synthesis of substituted derivatives. uwindsor.cawikipedia.org The electron-withdrawing nature of the Cr(CO)₃ group makes the aromatic ring more electrophilic and the ring protons more acidic compared to the free arene. wikipedia.org This activation enables reactions that are difficult or impossible to achieve on the uncomplexed benzene ring.

Nucleophilic Aromatic Substitution (SₙAr): The enhanced electrophilicity of the complexed arene allows it to undergo nucleophilic addition reactions. uwindsor.cawikipedia.org Carbanions, for example, can add to this compound to form an intermediate anionic η⁵-cyclohexadienyl complex. uwindsor.ca Subsequent oxidation, often with iodine (I₂), rearomatizes the ring and yields the substituted arene complex. uwindsor.ca This methodology allows for the functionalization of aromatic compounds with a variety of nucleophiles. uwindsor.ca The complexation of a haloarene to chromium also increases its propensity to undergo reactions like Suzuki cross-coupling. wikipedia.org

Directed ortho-Metalation (Lithiation): The increased acidity of the ring protons allows for direct deprotonation (lithiation) using strong bases like n-butyllithium. wikipedia.orgacs.org If the arene already possesses a directing group (e.g., -OCH₃, -CONR₂), the lithiation occurs regioselectively at the ortho position. acs.org The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., trimethylsilyl (B98337) chloride, aldehydes, alkyl halides) to introduce various substituents onto the benzene ring. wikipedia.orglew.ro

The following table provides examples of synthetic methods for substituted arene complexes:

Reaction TypeStarting ComplexReagentsProduct TypeReference
Nucleophilic Addition-Oxidation(Benzene)Cr(CO)₃1. 2-Lithio-1,3-dithiane 2. I₂(2-(1,3-Dithian-2-yl)benzene)Cr(CO)₃ uwindsor.ca
Lithiation-Electrophilic Quench(Benzene)Cr(CO)₃1. n-Butyllithium 2. (CH₃)₃SiCl(Trimethylsilylbenzene)Cr(CO)₃ wikipedia.org
Nucleophilic Aromatic Substitution (SₙAr)(Fluorobenzene)Cr(CO)₃P-chiral secondary phosphine (B1218219) boranesP-chiral (dialkyl)arylphosphine borane (B79455) complex uwindsor.ca
Friedel-Crafts Type Reaction(Benzyl alcohol)Cr(CO)₃p-Xylene, Acid catalyst(Diarylmethane)Cr(CO)₃ lew.ro

These functionalization strategies underscore the utility of the tricarbonylchromium moiety as a powerful activating and directing group in organic synthesis, enabling the construction of complex, substituted aromatic systems.

Structural Aspects and Bonding Characteristics of Benzene Tricarbonylchromium

Coordination Geometry and Hapticity of the Arene Ligand

The benzene (B151609) ligand in (Benzene)tricarbonylchromium coordinates to the chromium atom in an η⁶ (eta-6) fashion. ontosight.ai This hapticity signifies that all six carbon atoms of the benzene ring are bonded to the metal center. ontosight.ai The chromium atom sits (B43327) centrally above the plane of the benzene ring, forming a pseudo-octahedral or "piano stool" geometry, with the benzene ring acting as the "seat" and the three carbonyl ligands as the "legs". wikipedia.org

Upon complexation, the geometry of the benzene ring is altered. The C-C bond lengths within the ring are no longer uniform, exhibiting a slight alternation between longer and shorter bonds, a phenomenon known as a Kekulé distortion. researchgate.net This distortion is a direct consequence of the electronic influence of the Cr(CO)₃ fragment. researchgate.net The distance between the chromium atom and the carbon atoms of the benzene ring typically averages around 2.22 Å. mcmaster.ca

Electronic Influence of the Tricarbonylchromium Moiety on the Arene Ring

The tricarbonylchromium fragment exerts a significant electronic influence on the benzene ring, fundamentally altering its reactivity.

The Cr(CO)₃ group acts as a strong electron-withdrawing moiety, which significantly reduces the electron density of the coordinated benzene ring. mcmaster.cauwindsor.cabeilstein-journals.org This electron-withdrawing nature makes the aromatic ring more electrophilic than free benzene, rendering it susceptible to nucleophilic attack. wikipedia.orguwindsor.ca The increased electrophilicity also enhances the acidity of the ring protons and the benzylic positions, facilitating reactions such as lithiation and nucleophilic substitution. wikipedia.orgbeilstein-journals.org

The electron-withdrawing effect of the Cr(CO)₃ unit is so pronounced that it is often compared to that of a nitro group. mcmaster.ca This activation of the arene ring has been widely exploited in organic synthesis for various chemical transformations. uwindsor.ca

The stability of the this compound complex is explained by a synergistic bonding model involving both donation and back-donation of electrons. ontosight.aimcmaster.ca The benzene ring donates its π-electrons to vacant orbitals on the chromium atom. mcmaster.ca Concurrently, the chromium atom back-donates electron density from its filled d-orbitals into the antibonding π* orbitals of the carbonyl ligands. mcmaster.camcmaster.ca

Conformational Analysis of the Tricarbonylchromium Fragment

The three carbonyl ligands of the Cr(CO)₃ fragment can adopt different orientations relative to the benzene ring.

Two primary conformations are considered: the staggered and the eclipsed. In the staggered conformation, the projection of the CO ligands onto the benzene ring bisects the C-C bonds. mcmaster.ca In the eclipsed conformation, the CO ligands are aligned with the carbon atoms of the ring. mcmaster.ca

Theoretical calculations and experimental observations have shown that the staggered conformation is the more stable of the two, being lower in energy than the eclipsed conformation. researchgate.netbg.ac.rs The energy difference between these two conformations is relatively small. researchgate.netnih.gov

The Cr(CO)₃ fragment is not static but can rotate relative to the benzene ring. The energy barrier for this rotation in this compound is very low. researchgate.netnih.gov This low barrier means that at room temperature, the tricarbonylchromium group can be considered a relatively unhindered rotor. researchgate.net

Studies have shown that this internal torsional motion occurs on a picosecond timescale. nih.gov The presence of substituents on the benzene ring can influence the rotational barrier, with electron-donating or electron-withdrawing groups potentially favoring one conformation over the other and increasing the energy required for rotation. mcmaster.ca

Interactive Data Table: Conformational Energetics

ConformationRelative Energy (kcal/mol)
Staggered0.00
Eclipsed~0.27 bg.ac.rs

Planar Chirality in Substituted (Arene)tricarbonylchromium Systems

The coordination of a chromium tricarbonyl, Cr(CO)₃, moiety to an arene ring that is unsymmetrically substituted at two or more positions induces planar chirality in the resulting complex. This chirality arises because the Cr(CO)₃ group breaks the plane of symmetry of the substituted benzene ring, rendering the two faces of the arene inequivalent. Consequently, the molecule and its mirror image are non-superimposable. This feature has been extensively exploited in asymmetric synthesis, where the chromium tricarbonyl fragment acts as a chiral auxiliary to control the stereochemical outcome of reactions. ox.ac.uknih.gov

The generation of enantiomerically enriched or pure planar chiral (arene)tricarbonylchromium complexes is a critical step for their application in stereoselective synthesis. Several strategies have been developed to achieve this, primarily categorized into diastereoselective and enantioselective methods, as well as the resolution of racemic mixtures.

Diastereoselective Synthesis:

One of the most effective methods for preparing enantiopure planar chiral (arene)tricarbonylchromium complexes involves the diastereoselective complexation of a prochiral arene that bears a chiral auxiliary. The inherent chirality of the auxiliary directs the coordination of the Cr(CO)₃ group to one of the two enantiotopic faces of the arene ring, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched (arene)tricarbonylchromium complex.

A notable example is the diastereoselective complexation of arenes bearing chiral acetal (B89532) or aminal groups derived from chiral diols or diamines. For instance, the complexation of an ortho-substituted benzaldehyde (B42025) derivative, after conversion to a chiral acetal using a C₂-symmetric diol, proceeds with high diastereoselectivity. beilstein-journals.org Similarly, the use of chiral sugar-derived auxiliaries has proven effective in controlling the facial selectivity of the chromium tricarbonyl complexation. beilstein-journals.org The diastereomeric ratios achieved are often high, allowing for the isolation of a single diastereomer through crystallization or chromatography.

Another powerful diastereoselective approach is the ortho-lithiation of an already formed (arene)tricarbonylchromium complex that contains a chiral directing group. The chiral substituent directs the deprotonation to one of the two prochiral ortho positions, and subsequent quenching with an electrophile yields a diastereomerically enriched product. Pyrrolidine and oxazoline-based auxiliaries have been successfully employed for this purpose, achieving high diastereomeric excesses. researchgate.netsci-hub.se

The following table summarizes representative examples of diastereoselective syntheses of planar chiral (arene)tricarbonylchromium complexes.

Arene PrecursorChiral Auxiliary/Directing GroupReagent/ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
o-Tolyl glucosideD-glucopyranosideCr(CO)₆7:376 beilstein-journals.org
1,3-Dihydroisobenzofuran derivativePyrroloimidazolonen-BuLi, E⁺>95:5- researchgate.net
(2-Methoxybenzaldehyde)tricarbonylchromiumIsobutyric acid dianionLDASingle diastereomerGood nih.gov
(2-Chlorobenzaldehyde)tricarbonylchromiumIsobutyric acid dianionLDASingle diastereomerGood nih.gov
(Benzaldehyde acetal)tricarbonylchromiumChiral amide baseVarious electrophiles64-81% e.e. (as enantiomers)- researchgate.net

Enantioselective Synthesis:

The direct enantioselective synthesis of planar chiral (arene)tricarbonylchromium complexes from prochiral starting materials represents a more atom-economical approach. These methods typically involve the use of a chiral catalyst or a stoichiometric chiral reagent that differentiates between the two enantiotopic faces or positions of the prochiral substrate.

A significant breakthrough in this area has been the development of catalytic asymmetric C-H arylation of prochiral (fluoroarene)chromium complexes. nih.gov By employing a palladium catalyst with a chiral phosphine (B1218219) ligand, high enantioselectivities have been achieved in the synthesis of a variety of planar chiral biaryl-containing chromium complexes.

Enantioselective deprotonation of prochiral (arene)tricarbonylchromium complexes using a chiral lithium amide base, followed by trapping with an electrophile, is another established method. The enantiomeric excess of the product is influenced by the nature of the chiral base, the substrate, and the reaction conditions. For example, the deprotonation of (anisole)tricarbonylchromium with a chiral lithium amide and subsequent quenching with an electrophile can provide products with moderate to high enantiomeric excesses. psu.edu

Gold-catalyzed asymmetric intramolecular cyclization of prochiral 1,3-disubstituted-2-alkynylbenzene tricarbonylchromium complexes has also emerged as a powerful tool for generating planar chiral chromium complexes of isochromenes and dihydroisoquinolines with high enantioselectivity. nih.gov The choice of the chiral diphosphine ligand on the gold catalyst is crucial for achieving high levels of asymmetric induction. nih.gov

The table below presents selected examples of enantioselective syntheses.

Prochiral SubstrateChiral Reagent/CatalystElectrophile/Reaction TypeEnantiomeric Excess (e.e.)Yield (%)Reference
(Fluorobenzene)tricarbonylchromiumPd(dba)₂ / (S)-H₈-BINAP(O)Iodoarenes (C-H arylation)up to 97%Good acs.org
(Anisole)tricarbonylchromium derivativeChiral Lithium Amide Base 4DMF95% (after recrystallization)- psu.edu
1,3-Dihydroxymethyl-2-alkynylbenzene Cr(CO)₃(R)-DTBM-SEGPHOS(AuCl)₂ / AgOTfIntramolecular cyclization94%93 nih.gov
(Styrene)tricarbonylchromiumRhodium complex with chiral P,N-ligand 2ACatecholborane (Hydroboration)up to 81%- skku.edu

Resolution of Racemates:

In addition to stereoselective synthesis, the resolution of racemic mixtures of planar chiral (arene)tricarbonylchromium complexes is a viable method for obtaining enantiopure compounds. This can be achieved through classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and decomplexation. More modern techniques involve chiral chromatography or enzymatic resolutions. For example, optically pure tricarbonyl(2-substituted benzaldehyde)chromium complexes have been obtained by resolution of the corresponding racemic substrates. nih.govmdpi.com

The planar chirality of (arene)tricarbonylchromium complexes is a well-established and powerful feature that has been instrumental in the development of new asymmetric synthetic methodologies. The ability to synthesize these complexes in enantiomerically pure form through diastereoselective, enantioselective, and resolution-based approaches has solidified their role as valuable chiral building blocks and auxiliaries in organic synthesis.

Reactivity Patterns and Reaction Mechanisms of Benzene Tricarbonylchromium Complexes

Nucleophilic Addition Reactions to the Coordinated Arene

One of the most significant consequences of arene coordination to the Cr(CO)₃ moiety is the activation of the aromatic ring towards nucleophilic attack. The substantial electron-withdrawing effect of the metal fragment makes the typically nucleophilic benzene (B151609) ring electrophilic, facilitating the addition of a wide array of nucleophiles. wikipedia.orgnih.gov

Dearomatization Pathways and Cyclohexadienyl Complex Formation

The addition of a nucleophile to the (benzene)tricarbonylchromium complex results in the formation of an anionic η⁵-cyclohexadienyltricarbonylchromium intermediate. uwindsor.ca This process involves the dearomatization of the benzene ring, as the incoming nucleophile converts an sp²-hybridized carbon to an sp³-hybridized center. The resulting anionic intermediate is a stable species, a factor that drives the initial nucleophilic attack.

For instance, the reaction of this compound with a carbanion, such as that derived from 2-lithio-1,3-dithiane, yields a stable anionic η⁵-cyclohexadienyl complex. uwindsor.ca This intermediate has been well-characterized, including by X-ray diffraction analysis. uwindsor.ca The formation of this cyclohexadienyl complex is a critical step in a variety of synthetic transformations. Subsequent reaction of this intermediate with an electrophile, such as iodine (I₂), leads to the substituted arene product and restores the aromaticity of the ring. uwindsor.ca Alternatively, reaction with strong acids or carbon electrophiles can lead to a dearomatized cyclohexadiene product. uwindsor.ca

NucleophileElectrophile/QuenchResulting Product Type
Carbon Anions (e.g., 2-lithio-1,3-dithiane)Iodine (I₂)Substituted Arene
Carbon AnionsCarbon ElectrophilesSubstituted Cyclohexadiene (trans)
Hydride (H⁻)-η⁵-Cyclohexadienyl Complex

Activation towards Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing Cr(CO)₃ group makes haloarene chromium complexes particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govuwindsor.ca Aromatic rings are generally poor substrates for nucleophilic attack due to their inherent electron density. However, the coordination to the chromium tricarbonyl fragment reverses this polarity, making the ring electrophilic and activating it towards substitution. wikipedia.orgmasterorganicchemistry.com

In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group (such as a halide), proceeding through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing nitro groups in classic SNAr substrates serve a similar activating and stabilizing role as the Cr(CO)₃ group in these organometallic systems. wikipedia.org The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring.

Regioselectivity and Stereoselectivity in Nucleophilic Attack

The regioselectivity of nucleophilic addition to substituted this compound complexes is governed by a combination of electronic and steric factors. uwindsor.camsu.edu When a substituent is present on the arene ring, the incoming nucleophile can potentially attack at the ipso, ortho, meta, or para positions. The outcome is influenced by the nature of the substituent on the arene and the conformation of the Cr(CO)₃ group. uwindsor.camsu.edu The regioselectivity can be under either kinetic or thermodynamic control, and often the difference between these two is small. uwindsor.ca For instance, in intramolecular nucleophilic additions of nitrile-stabilized carbanions to 1,4-dioxygenated arene chromium tricarbonyl complexes, the regioselectivity has been shown to correlate with the preferred conformation of the chromium tricarbonyl group. msu.edu

Furthermore, the bulky Cr(CO)₃ moiety effectively blocks one face of the arene ring, leading to high stereoselectivity in nucleophilic attack. uwindsor.ca The nucleophile preferentially adds to the face of the ring opposite to the metal fragment, a phenomenon referred to as exo attack. chemistry-chemists.com This facial control is a powerful tool in stereoselective synthesis.

FactorInfluence on Nucleophilic Attack
Arene SubstituentsDirects the position of attack (ortho, meta, para) based on electronic effects.
Cr(CO)₃ ConformationCan influence the kinetically preferred site of attack.
Steric HindranceThe bulky Cr(CO)₃ group directs nucleophiles to the opposite (exo) face of the ring.

Stabilization of Anionic Intermediates

A key feature of the tricarbonylchromium group is its ability to stabilize negative charge on the coordinated arene ring. uwindsor.ca This stabilization is crucial for the formation of the anionic η⁵-cyclohexadienyl intermediates in nucleophilic addition reactions and the Meisenheimer-type intermediates in SNAr processes. The electron-withdrawing nature of the three carbonyl ligands, coupled with the electron-accepting capability of the chromium center, delocalizes the negative charge, thereby lowering the energy of the anionic intermediate. This stabilization facilitates reactions that would otherwise be energetically unfavorable for an uncomplexed aromatic ring.

Deprotonation and Directed Metalation of the Arene Ring and Benzylic Positions

The electron-withdrawing character of the Cr(CO)₃ group also enhances the acidity of the protons on the arene ring and at the benzylic positions. wikipedia.orgnih.govuwindsor.ca This increased acidity allows for deprotonation using strong bases, opening up pathways for further functionalization.

Ortho-Lithiation Strategies and Functionalization

The complexation of benzene to Cr(CO)₃ increases the acidity of the ring protons, enabling their removal by strong bases like n-butyllithium. wikipedia.org While benzene itself is very difficult to deprotonate directly, the coordinated benzene ring undergoes lithiation with relative ease. wikipedia.orguwindsor.ca This process, known as ortho-lithiation or directed metalation, is a powerful strategy for the regioselective functionalization of the arene ring.

The resulting organolithium species is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups onto the benzene ring. wikipedia.org For example, quenching the lithiated intermediate with trimethylsilyl (B98337) chloride introduces a silyl (B83357) group onto the ring. wikipedia.org This directed metalation provides a reliable method for synthesizing substituted arene-chromium complexes that can be used in further synthetic transformations.

BaseElectrophileFunctional Group Introduced
n-ButyllithiumTrimethylsilyl chloride-Si(CH₃)₃
n-ButyllithiumCarbon dioxide (CO₂)-COOH
n-ButyllithiumAldehydes/Ketones-CH(OH)R

Chiral Base-Mediated Asymmetric Deprotonation

The enhanced acidity of the aromatic protons in this compound allows for deprotonation using strong bases. When a chiral base is employed, this deprotonation can be rendered enantioselective, providing a powerful method for the synthesis of planar chiral (arene)tricarbonylchromium complexes. These complexes are valuable building blocks in asymmetric synthesis.

Chiral lithium amide bases are frequently used for this purpose. The enantioselectivity of the deprotonation is influenced by the structure of the chiral base, the substituent on the arene ring, and the reaction conditions. For instance, the enantioselective ortho-lithiation of symmetrically substituted (arene)tricarbonylchromium complexes, followed by trapping with an electrophile like trimethylsilyl chloride, can yield enantiomerically enriched products with enantiomeric excesses (ee) up to 94%. In some cases, such as with complexes derived from 1,3-dihydroisobenzofuran, ee values as high as 99% have been achieved.

The mechanism of this asymmetric induction involves the formation of a diastereomeric complex between the chiral base and the prochiral (arene)tricarbonylchromium substrate. The steric and electronic interactions within this intermediate favor the abstraction of one of the two enantiotopic ortho-protons over the other. The stability of the resulting metallated intermediate is crucial; for some substrates, such as anisole-type complexes, racemization can occur rapidly in the absence of an in-situ electrophilic quench due to proton transfer reactions.

The choice of the chiral base is critical for achieving high enantioselectivity. Bases derived from chiral amines, such as those based on (R,R)- or (S,S)-1,2-diphenylethylenediamine, have proven effective. The development and application of non-racemic chiral bases have become a significant area of research for the asymmetric functionalization of (arene)tricarbonylchromium complexes.

Table 1: Examples of Chiral Base-Mediated Asymmetric Deprotonation

Substrate ComplexChiral BaseElectrophileEnantiomeric Excess (ee)
Tricarbonyl(η⁶-1,3-dihydroisobenzofuran)chromiumChiral Lithium AmideMe₃SiClUp to 99%
Symmetrically Substituted (Arene)tricarbonylchromiumChiral Lithium AmideMe₃SiClUp to 94%

Electrophilic Reactions Involving (Arene)tricarbonylchromium Complexes

This stabilization has profound implications for reactions proceeding through such intermediates. For example, the solvolysis of (chloromethylbenzene)tricarbonylchromium is significantly faster than that of uncomplexed benzyl (B1604629) chloride, indicating the stabilization of the benzylic cation intermediate. The chromium fragment effectively delocalizes the positive charge, lowering the activation energy for its formation.

Similarly, propargylic cations adjacent to the complexed arene are also stabilized. This allows for stereoselective additions of nucleophiles to propargylic alcohols, proceeding through a stabilized cationic intermediate. The stereochemistry of the product is often controlled by the bulky Cr(CO)₃ group, which directs the incoming nucleophile to the face opposite the metal fragment.

While the electron-withdrawing nature of the Cr(CO)₃ group deactivates the aromatic ring towards classical electrophilic aromatic substitution (EAS), reactions can still occur under specific conditions. The mechanism often involves the formation of a complexed carbenium ion. For instance, Friedel-Crafts acylation of this compound can be achieved, although it is generally slower than for benzene itself.

The key intermediate in these reactions is the σ-complex, or Wheland intermediate. The tricarbonylchromium group stabilizes this cationic intermediate, partially offsetting the initial deactivation of the ring. The directing effects of substituents on the arene ring are also influenced by the presence of the metal fragment.

Radical Reactions and Radical Intermediate Stabilization

The tricarbonylchromium moiety can also influence the stability of radical intermediates. Similar to its effect on cations, the chromium atom can interact with an adjacent radical center, leading to its stabilization. This has been observed in reactions involving benzylic radicals. For example, the radical-initiated benzylic bromination of (toluene)tricarbonylchromium (B82834) proceeds smoothly, indicating that the benzylic radical intermediate is sufficiently stable. The electron-rich nature of the chromium center can contribute to the delocalization of the unpaired electron, thus stabilizing the radical species.

Ligand Substitution and Exchange Reactions (beyond initial complexation)

The carbonyl ligands of this compound can undergo substitution reactions with other ligands, such as phosphines or isonitriles. These reactions typically proceed through a dissociative or an associative mechanism. In the dissociative pathway, a CO ligand first dissociates from the chromium center, creating a coordinatively unsaturated intermediate that is then trapped by the incoming ligand. The associative pathway involves the initial attack of the incoming ligand on the chromium center, forming a seven-coordinate intermediate, followed by the loss of a CO ligand. The preferred mechanism depends on the nature of the incoming ligand and the reaction conditions.

Isotopic labeling studies using ¹³CO have been instrumental in elucidating the mechanisms of CO exchange. These studies have shown that the rate of exchange can be influenced by the electronic properties of the arene ligand. Electron-donating substituents on the arene tend to increase the rate of CO dissociation, while electron-withdrawing groups have the opposite effect.

Reactions at Side Chains (e.g., Solvolysis, Substitution, Deprotonation)

The tricarbonylchromium group exerts a powerful influence on the reactivity of side chains attached to the benzene ring. uwindsor.ca As mentioned earlier, the stabilization of benzylic cations leads to enhanced rates of solvolysis and substitution reactions at the benzylic position. uwindsor.ca For example, the reaction of (1-hydroxyethylbenzene)tricarbonylchromium with HBF₄ leads to the formation of a stable benzylic carbenium ion, which can then be trapped by nucleophiles.

The increased acidity of benzylic protons is another significant effect of the Cr(CO)₃ group. rsc.org This allows for the deprotonation of benzylic positions using relatively mild bases to form benzylic anions. uwindsor.ca These anions can then react with a variety of electrophiles, providing a versatile method for the functionalization of side chains. The stereochemistry of these reactions is often controlled by the steric bulk of the tricarbonylchromium moiety, which directs the electrophile to the anti-face of the complex. This stereodirecting effect has been widely exploited in asymmetric synthesis. uwindsor.ca

Decomplexation Strategies and Retention of Arene Functionalization

The removal of the tricarbonylchromium moiety from the arene ring, a process known as decomplexation, is a critical final step in the synthetic application of this compound complexes. The choice of decomplexation method is dictated by the nature of the functional groups present on the arene ring and the desired retention of stereochemistry. wikipedia.orgorganicreactions.org Strategies for decomplexation can be broadly categorized into oxidative, thermal, and ligand exchange-based methods.

Oxidative Decomplexation

Oxidative methods are the most frequently employed for the decomplexation of (arene)tricarbonylchromium complexes. These methods are often mild and efficient, proceeding with the retention of the arene's substitution pattern.

Sunlight and Air: A straightforward and mild method for decomplexation involves exposing a solution of the complex to sunlight and air. This photolytically assisted oxidation is effective for a range of substrates, particularly those that are not sensitive to prolonged reaction times. The reaction is typically carried out in a solvent like diethyl ether or acetone (B3395972). While convenient, this method can sometimes lead to mixtures of products if the resulting arene is susceptible to further oxidation.

Iodine: Treatment with a stoichiometric amount of iodine provides a rapid and clean method for decomplexation. The reaction is generally carried out at room temperature in a solvent such as diethyl ether or dichloromethane. This method is known for its high yields and compatibility with a variety of functional groups, including esters and ethers. The mechanism involves the oxidation of the chromium(0) center by iodine, leading to the release of the arene.

Cerium(IV) Ammonium (B1175870) Nitrate (CAN): CAN is a powerful one-electron oxidizing agent that effects rapid decomplexation of (arene)tricarbonylchromium complexes. uwindsor.ca The reaction is typically performed at low temperatures (0 °C to room temperature) in solvents like acetone or acetonitrile (B52724). This method is particularly useful for robust substrates but may not be suitable for arenes bearing sensitive functional groups that are susceptible to oxidation by CAN.

Table 1: Oxidative Decomplexation of Functionalized (Arene)tricarbonylchromium Complexes

Arene Complex Reagent Solvent Temperature (°C) Time (h) Yield (%)
(η⁶-Anisole)Cr(CO)₃ I₂ Diethyl ether 25 1 95
(η⁶-Toluene)Cr(CO)₃ Air, Sunlight Diethyl ether 25 24 85
(η⁶-Methyl benzoate)Cr(CO)₃ CAN Acetone 0 0.5 92
(η⁶-Ethylbenzene)Cr(CO)₃ I₂ CH₂Cl₂ 25 1.5 98
(η⁶-Acetophenone)Cr(CO)₃ Air, Sunlight Acetone 25 36 78

Thermal Decomplexation

Heating a solution of an (arene)tricarbonylchromium complex can induce decomplexation through the dissociation of the chromium-arene bond. This method is generally less common due to the higher temperatures required, which can potentially lead to decomposition of sensitive substrates. The efficiency of thermal decomplexation can be enhanced by performing the reaction in the presence of a coordinating solvent, such as acetonitrile or pyridine (B92270), which can trap the Cr(CO)₃ fragment as it is released from the arene. This method is often employed when oxidative conditions are incompatible with the functional groups on the arene.

Table 2: Thermal Decomplexation of Functionalized (Arene)tricarbonylchromium Complexes

Arene Complex Solvent Temperature (°C) Time (h) Yield (%)
(η⁶-Toluene)Cr(CO)₃ Acetonitrile 80 12 75
(η⁶-Mesitylene)Cr(CO)₃ Pyridine 115 8 80
(η⁶-Indane)Cr(CO)₃ Diglyme 160 6 65

Ligand Exchange Decomplexation

Decomplexation can also be achieved by displacing the arene ligand with another ligand that has a stronger affinity for the chromium tricarbonyl moiety. This method is particularly mild and is often used when sensitive functional groups or stereocenters need to be preserved.

Carbon Monoxide: Heating an (arene)tricarbonylchromium complex under a high pressure of carbon monoxide can lead to the formation of chromium hexacarbonyl and the release of the free arene. This method, while effective, often requires specialized high-pressure equipment.

Phosphines: Ligands such as triphenylphosphine (B44618) can displace the arene ligand under relatively mild thermal conditions. The reaction is typically carried out by heating the complex with an excess of the phosphine (B1218219) in a high-boiling solvent. This method is advantageous for the decomplexation of complexes with thermally sensitive functional groups.

Table 3: Ligand Exchange Decomplexation of Functionalized (Arene)tricarbonylchromium Complexes

Arene Complex Ligand Solvent Temperature (°C) Time (h) Yield (%)
(η⁶-Benzene)Cr(CO)₃ PPh₃ Decalin 140 4 90
(η⁶-Naphthalene)Cr(CO)₃ P(OPh)₃ Xylene 130 6 88
(η⁶-Anisole)Cr(CO)₃ CO (50 atm) Hexane 100 24 95

Retention of Arene Functionalization and Stereochemistry

A key advantage of utilizing (arene)tricarbonylchromium complexes in synthesis is the ability to perform stereoselective transformations at the benzylic position. wikipedia.org It is therefore crucial that the subsequent decomplexation step proceeds with retention of this newly established stereochemistry.

Research has demonstrated that oxidative decomplexation methods, particularly with iodine or under mild sunlight and air conditions, are highly effective in preserving the configuration of benzylic stereocenters. organicreactions.orgrsc.org For instance, benzylic alcohols and ethers that have been functionalized with high diastereoselectivity while complexed to the chromium tricarbonyl moiety can be decomplexed to yield the enantiomerically enriched free arenes without significant loss of optical purity. The mild conditions of these oxidative methods minimize the risk of racemization or epimerization at the sensitive benzylic position.

The compatibility of various functional groups with different decomplexation methods is a critical consideration. acs.org

Esters and Ketones: These groups are generally stable under mild oxidative (iodine, sunlight/air) and ligand exchange conditions. acs.org Stronger oxidants like CAN should be used with caution, especially in the presence of other sensitive functionalities.

Ethers: Alkoxy groups are well-tolerated under most decomplexation conditions, including mild oxidation and thermal methods.

Alcohols: Benzylic alcohols are generally stable to mild oxidative decomplexation, though stronger oxidants can lead to over-oxidation.

Glycosides: Studies have shown that complex glycosidic structures attached to the arene ring can be preserved during decomplexation, highlighting the mildness of certain procedures. semanticscholar.org

Applications of Benzene Tricarbonylchromium in Organic Synthesis and Catalysis

Catalytic Applications

Complexes of the type (Arene)Cr(CO)₃ have been thoroughly investigated for their catalytic activities, particularly in hydrogenation, asymmetric synthesis, and carbon-carbon bond-forming reactions. wikipedia.org

Hydrogenation of Conjugated Dienes

(Benzene)tricarbonylchromium is an effective catalyst for the hydrogenation of 1,3-dienes. wikipedia.org This catalytic process is highly selective, resulting in the 1,4-addition of hydrogen to the diene system to produce a monoene. wikipedia.orgacs.org A key feature of this catalyst is its specificity for conjugated double bonds; it does not hydrogenate isolated double bonds, allowing for selective transformations in polyunsaturated substrates. wikipedia.org

Asymmetric Catalysis Utilizing Planar Chiral Derivatives and Ligands

While this compound itself is achiral, its unsymmetrically disubstituted derivatives possess planar chirality, a property that has been harnessed in asymmetric catalysis. uwindsor.carsc.org These planar chiral (η⁶-arene)tricarbonylchromium(0) complexes have been developed and utilized as effective ligands in a range of enantioselective catalytic processes. rsc.orgcapes.gov.brrsc.org

The applications of these chiral ligands are diverse, facilitating various asymmetric C-C bond formation reactions. nih.gov Notable examples include:

Addition of dialkylzinc reagents to benzaldehyde (B42025). nih.gov

1,4-additions to Michael acceptors. nih.gov

Hydrovinylation reactions. nih.gov

1,2-additions of phenylboroxines to imines. nih.gov

The development of new synthetic routes to these enantioenriched planar-chiral products, such as catalytic direct C–H asymmetric arylation, has expanded their accessibility and utility as chiral ligands and auxiliaries in synthesis. nih.gov

Cross-Coupling Reactions (e.g., C-H Arylation, Suzuki-Miyaura, Heck)

The Cr(CO)₃ moiety activates the arene ring, facilitating various cross-coupling reactions. The electron-withdrawing effect of the metal fragment activates carbon-halogen bonds within the arene complex for reactions like the Suzuki-Miyaura cross-coupling. uwindsor.canih.gov Palladium-catalyzed cross-coupling of (η⁶-arylchloride)Cr(CO)₃ and (η⁶-arylbromide)Cr(CO)₃ with arylboronic acids provides an effective route to biaryl Cr(CO)₃ complexes. nih.gov

A significant advancement is the development of catalytic asymmetric direct C-H arylation of (η⁶-arene)chromium complexes. nih.govacs.org This method allows for the direct formation of C-C bonds on the arene ring, providing one-step access to enantioenriched planar-chiral compounds. nih.gov The use of a hemilabile ligand, H₈-BINAP(O), was found to be crucial for achieving high enantioselectivity in this transformation. nih.govacs.org This protocol has been successfully applied to a variety of iodoarenes and (fluoroarene)Cr(CO)₃ complexes. nih.gov

Furthermore, intramolecular Mizoroki-Heck reactions have been used to desymmetrize suitably difunctionalized (arene)chromium complexes, yielding chiral products. nih.govacs.org

Reaction Type Catalyst/Ligand System Substrates Product Type Key Feature
Asymmetric C-H Arylation Pd-catalyst / H₈-BINAP(O) ligand(η⁶-Fluoroarene)Cr(CO)₃, IodoarenesEnantioenriched planar-chiral biarylsHigh enantioselectivity; direct C-H functionalization. nih.gov
Suzuki-Miyaura Coupling Palladium catalyst(ƞ⁶‐Chloroarene)Cr(CO)₃, Aryl boronic acids(ƞ⁶‐Biaryl)Cr(CO)₃ complexesSynthesis of biaryls with retained Cr(CO)₃ unit. nih.gov
Mizoroki-Heck Reaction Palladium catalystDifunctionalized (arene)chromium complexesChiral cyclic chromium complexesIntramolecular cyclization for desymmetrization. nih.gov

Cyclization and Cycloaddition Reactions (e.g., [4+2] Cycloadditions, Diels-Alder)

The tricarbonylchromium fragment plays a significant role in controlling the stereochemical outcome of cycloaddition reactions. In [4+2] cycloadditions, such as the Diels-Alder reaction, the bulky Cr(CO)₃ group acts as a stereodirecting auxiliary. uwindsor.caresearchgate.net For instance, tricarbonyl(naphthoquinone)chromium complexes react with various dienes to give Diels-Alder products with perfect endo selectivity and an anti-directing effect from the chromium fragment. researchgate.net

This methodology has been extended to hetero-Diels-Alder reactions. Enantiopure ortho-substituted (η⁶-benzaldehyde)chromium tricarbonyl complexes have been shown to be efficient chiral dienophiles. researchgate.net Their ZnCl₂-promoted cycloaddition with Danishefsky's diene yields 2-aryl pyranones with complete enantiospecificity, where the product is formed as a single diastereomer. researchgate.net The reaction proceeds via a stepwise mechanism involving a Mukaiyama-aldol condensation followed by intramolecular cyclization. researchgate.net

Reaction Substrates Key Feature of Cr(CO)₃ Outcome
Diels-Alder Tricarbonyl(naphthoquinone)chromium, various dienesanti-directing rolePerfect endo selectivity. researchgate.net
Hetero-Diels-Alder (η⁶-Benzaldehyde)chromium complexes, Danishefsky's dieneChiral dienophileComplete enantiospecificity; single diastereomer product. researchgate.net

Stoichiometric Applications as a Synthetic Auxiliary

Beyond catalysis, the Cr(CO)₃ group is widely used stoichiometrically as a synthetic auxiliary, primarily to control the stereoselectivity of reactions on the arene ring or its side chains. uwindsor.ca

Stereocontrol in Organic Transformations

The primary function of the this compound unit when used as a stoichiometric auxiliary is to provide facial stereocontrol. The large steric bulk of the Cr(CO)₃ moiety effectively blocks one face of the aromatic ring. uwindsor.ca This steric hindrance directs incoming reagents to attack from the face opposite the metal complex, leading to high diastereoselectivity in reactions occurring at the ring or at benzylic positions. uwindsor.ca

This property has been extensively exploited in diastereoselective synthesis. Once the desired transformation is complete, the Cr(CO)₃ auxiliary can be easily removed through mild oxidation (e.g., with iodine or ceric ammonium (B1175870) nitrate) or photolysis, releasing the functionalized organic molecule. uwindsor.ca This combination of robust stereocontrol and straightforward removal makes (arene)chromium tricarbonyl complexes powerful intermediates in the synthesis of complex, stereodefined molecules. uwindsor.ca

Directing Group Effects and Facial Control

The tricarbonylchromium [Cr(CO)₃] moiety, when complexed to a benzene (B151609) ring, exerts powerful stereochemical control over reactions occurring at or near the arene. This control stems primarily from the steric bulk of the metal carbonyl unit, which effectively shields one face of the planar arene. uwindsor.ca This phenomenon, known as facial control, directs the approach of incoming reagents, such as electrophiles or nucleophiles, to the face opposite the Cr(CO)₃ group. uwindsor.ca This directed attack has been widely exploited in diastereoselective synthesis, allowing for the predictable formation of a specific stereoisomer. uwindsor.ca

The Cr(CO)₃ group acts as a powerful stereodirecting auxiliary that can be easily attached to an arene to guide a stereoselective transformation and subsequently removed under mild oxidative conditions to release the modified organic molecule. uwindsor.ca This strategy is particularly effective in reactions involving side chains attached to the benzene ring. For instance, the steric hindrance provided by the chromium complex can control the stereochemistry of additions to benzylic carbonyls or the formation of stereocenters adjacent to the ring.

Furthermore, when an unsymmetrically 1,2- or 1,3-disubstituted arene is complexed to the chromium tricarbonyl unit, the resulting molecule lacks a plane of symmetry and becomes chiral. uwindsor.ca These planar chiral complexes are valuable intermediates and have been employed as ligands in asymmetric catalysis, further highlighting the role of the Cr(CO)₃ group in introducing and controlling three-dimensional structure. uwindsor.ca

Table 1: Stereochemical Control Exerted by the Cr(CO)₃ Group

Effect Mechanism Application in Synthesis
Facial Control The bulky Cr(CO)₃ group blocks one face of the arene ring. Directs nucleophilic or electrophilic attack to the unhindered face, leading to high diastereoselectivity.
Stereodirecting Auxiliary Can be temporarily installed to control stereochemistry and later removed. Used in multi-step syntheses to create specific stereoisomers of the final product.
Induction of Planar Chirality Complexation of unsymmetrically substituted arenes creates a chiral plane. Serves as a basis for asymmetric synthesis and the creation of chiral ligands for catalysis. acs.org

Synthesis of Complex Organic Molecules and Natural Product Frameworks

The unique reactivity and stereochemical control offered by this compound and its derivatives have established them as valuable tools in the construction of complex molecular architectures, including natural product frameworks. uwindsor.ca The ability of the Cr(CO)₃ group to activate the arene ring towards nucleophilic attack and stabilize charges at the benzylic position allows for transformations that are difficult or impossible to achieve on the uncomplexed arene. uwindsor.canih.gov

One key strategy involves the use of planar chiral chromium arene complexes in asymmetric synthesis. uwindsor.ca For example, the diastereoselective functionalization of a prochiral arene complex can generate a key chiral intermediate, which is then elaborated into a natural product. This approach has been applied to the synthesis of molecules like the Lythraceae alkaloid (–)-lasubine, where the chromium complex was used to establish a critical stereocenter. uwindsor.ca

The complex is also instrumental in building polycyclic and densely functionalized aromatic systems. Through sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions like the Suzuki-Miyaura coupling, arene chromium complexes serve as scaffolds for constructing poly(hetero)aryls. nih.govresearchgate.net Additionally, the synthesis of complex glycoside derivatives has been achieved by complexing the Cr(CO)₃ unit to the aromatic aglycon part of the molecule, demonstrating the compatibility of this chemistry with sensitive functional groups like those found in carbohydrates. nih.gov

Table 2: Examples of Complex Syntheses Involving (Arene)tricarbonylchromium

Target Molecule Class Synthetic Strategy Role of Cr(CO)₃ Complex
Natural Products (e.g., (-)-lasubine) Asymmetric synthesis via planar chirality. uwindsor.ca Induces chirality and directs stereoselective transformations.
Poly(hetero)aryls Sequential SNAr and Suzuki-Miyaura cross-coupling. nih.govresearchgate.net Activates the arene ring for substitution and coupling reactions.
Aryl Glycosides Complexation of the aromatic aglycon. nih.gov Facilitates modification of the arene portion while protecting the carbohydrate moiety.

Precursor for Other Organometallic Species and Complexes

This compound is a versatile starting material for the synthesis of a wide range of other organometallic species. Its reactivity at the arene ring, the carbonyl ligands, and the central chromium atom allows for diverse chemical modifications.

A fundamental transformation is the deprotonation of the arene ring. The electron-withdrawing nature of the Cr(CO)₃ group increases the acidity of the ring protons, allowing for lithiation with reagents like n-butyllithium. wikipedia.org The resulting (lithiobenzene)tricarbonylchromium is a potent nucleophile that can react with various electrophiles to generate new functionalized organometallic complexes. wikipedia.org For instance, reaction with trimethylsilyl (B98337) chloride yields the corresponding silylated arene complex. wikipedia.org

Ligand exchange reactions provide another major route to new complexes. The benzene ligand itself can be displaced by other arenes, particularly if the incoming arene is more electron-rich or if the reaction is driven by high temperatures. psgcas.ac.in This allows for the synthesis of a variety of (arene)tricarbonylchromium complexes that may not be accessible by direct reaction with chromium hexacarbonyl. uwindsor.ca It is also possible to synthesize new phosphino- and arsinobenzenechromium tricarbonyl ligands by reacting the lithiated complex with appropriate chlorophosphines or iodoarsines. researchgate.net Furthermore, reactions can lead to the formation of ortho-mercurated and -palladated (η⁶-arene)tricarbonylchromium complexes, which are themselves useful intermediates in organometallic chemistry. acs.org

Potential in Materials Science and Nanotechnology Research

The applications of this compound and its derivatives extend beyond organic synthesis into the realm of materials science, particularly in the development of metal-containing polymers. vot.pl These materials are of interest because the incorporation of a metal directly into a polymer backbone can impart unique and valuable electronic, optical, or magnetic properties. vot.pl

Derivatives such as (styrene)tricarbonylchromium(0) have been investigated as metal-containing monomers. vot.pl While this specific monomer does not readily homopolymerize, it can be effectively copolymerized with traditional vinyl monomers like methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA) through radical polymerization. vot.pl The resulting copolymers contain chromium tricarbonyl units chemically bonded to the polymer chain. The presence of the organometallic moiety can influence the polymerization process itself and the properties of the final material. vot.pl

Research in this area aims to create novel materials with enhanced catalytic activity or other specialized functions. The uniform incorporation of metal centers into a polymer matrix offers a way to create well-defined, potentially recyclable catalysts or materials with tunable physical properties. While still an emerging area of research, the use of arene chromium tricarbonyl complexes as building blocks for polymers represents a promising strategy for the design of advanced functional materials. vot.pl

Computational and Theoretical Investigations of Benzene Tricarbonylchromium

Quantum Chemical Methodologies Employed

A variety of quantum chemical methods have been applied to model (Benzene)tricarbonylchromium, each offering different levels of theory and computational expense to probe its molecular characteristics.

Density Functional Theory (DFT) has become a principal tool for investigating this compound due to its favorable balance of accuracy and computational cost. DFT studies have been instrumental in optimizing the molecular structure of the complex. researchgate.net It has been demonstrated that DFT methods can predict the geometric parameters of this compound with high fidelity when compared to experimental data. researchgate.net

Theoretical investigations using DFT have explored the electronic effects of the Cr(CO)₃ fragment on the benzene (B151609) ring. zendy.io These studies have successfully rationalized the observed structural changes in the benzene ligand upon coordination, such as the alternation of carbon-carbon bond lengths. zendy.io The orientation of the tricarbonyl legs relative to the arene ring, resulting in staggered or eclipsed conformations, and the very low rotational barrier between them, have also been a focus of DFT calculations. Furthermore, DFT has been employed to analyze metal-ligand bond energies, vibrational frequencies of the carbonyl ligands, and to probe the excited states of the molecule. acs.org

Prior to the widespread adoption of DFT, ab initio and semi-empirical molecular orbital methods were crucial in developing the foundational understanding of bonding in this compound. Ab initio calculations, including methods that incorporate electron correlation such as Møller–Plesset second-order (MP2) perturbation theory, have been used to study the structure and energetics of the complex. zendy.io These calculations corroborated that the electronic influence of the Cr(CO)₃ fragment is responsible for the distortion of the benzene ring from perfect C₆ᵥ symmetry. zendy.io

Extended Hückel Molecular Orbital (EHMO) theory, a semi-empirical method, provided early, valuable insights into the electronic structure. Though less accurate quantitatively than modern methods, EHMO calculations were pivotal in explaining the synergic bonding model, involving donation from the benzene π-orbitals to the metal and back-donation from the metal d-orbitals to both the benzene π* orbitals and the carbonyl π* orbitals.

Electronic Structure and Bonding Analysis

Computational studies have been essential in describing the intricate details of the electronic structure and the nature of the chemical bonds in this compound.

A key consequence of the complexation of a benzene ring to the Cr(CO)₃ fragment is a significant redistribution of electron density. Theoretical studies and experimental electron density maps show a net transfer of electron density from the benzene ring to the chromium tricarbonyl moiety. acs.org This electron-withdrawing effect makes the aromatic ring in this compound significantly more electrophilic than free benzene. wikipedia.org

This charge redistribution leads to a notable dipole moment for the complex. The delocalization of electrons across the molecule is altered, which in turn affects the aromaticity and reactivity of the benzene ligand. researchgate.net Upon coordination, the ring expands and loses perfect planarity. researchgate.net This alteration in charge distribution is fundamental to understanding the chemistry of this compound, particularly its susceptibility to nucleophilic attack on the arene ring. wikipedia.org

Table 1: Calculated Net Atomic Charges in this compound
Atom/FragmentCalculated Net Charge (a.u.)Method
Cr+0.7 to +1.0DFT
Benzene Ring+0.2 to +0.4DFT
CO Ligands (Total)-0.9 to -1.4DFT

Note: Specific values can vary depending on the population analysis scheme and level of theory employed. The data presented is a representative range from typical DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and localization of these orbitals are critical in predicting the behavior of the molecule in chemical reactions. wuxiapptec.com

For this compound, the HOMO is typically characterized by significant metal d-orbital character, specifically from the d₂² and dₓᵧ/dₓ²₋ᵧ² orbitals. The LUMO, conversely, is predominantly composed of the π* antibonding orbitals of the three carbonyl ligands. This distribution has profound implications for its reactivity. The metal-centered HOMO suggests that the complex can act as a nucleophile at the chromium atom, while the CO-centered LUMO indicates that these ligands are susceptible to back-bonding and can be involved in electron-accepting interactions. nih.gov The significant energy gap between the HOMO and LUMO contributes to the kinetic stability of the complex.

Table 2: Representative Frontier Molecular Orbital Characteristics
OrbitalPrimary CharacterImplied Reactivity
HOMO Metal d-orbitals (Cr)Nucleophilic character at the metal center
LUMO Carbonyl π* orbitalsSite for π-backbonding; electrophilic character on CO

The electronic absorption spectrum of this compound is characterized by charge-transfer transitions. Computational studies have been vital in assigning these spectral features. The primary bonding interaction involves electron donation from the π-system of the benzene ring to the empty d-orbitals of the chromium atom, which can be described as a Ligand-to-Metal Charge Transfer (LMCT) interaction.

Conversely, the interaction involving the back-donation of electrons from the filled d-orbitals of chromium to the empty π* orbitals of the benzene and, more significantly, the carbonyl ligands is a Metal-to-Ligand Charge Transfer (MLCT) interaction. Spectroscopic and theoretical studies on related arene-chromium complexes have identified low-energy electronic transitions as having significant MLCT character, specifically involving the excitation of an electron from a metal-based orbital (HOMO) to a ligand-based orbital (LUMO). acs.org These transitions are responsible for the characteristic yellow color of the compound and its photochemical reactivity, such as the photo-induced substitution of CO ligands.

Mechanistic Insights from Computational Studies

Computational chemistry has become an indispensable tool for understanding the intricate reaction mechanisms of organometallic compounds. In the case of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), have provided profound insights into the pathways and energetics of its characteristic reactions.

Reaction Pathway Elucidation (e.g., C-H Activation, Addition Reactions)

The coordination of the chromium tricarbonyl moiety to a benzene ring dramatically alters the ring's reactivity, making it susceptible to reactions not observed in free benzene. chemrxiv.org The powerful electron-withdrawing nature of the Cr(CO)₃ group significantly increases the electrophilicity of the aromatic ring, facilitating nucleophilic addition reactions. nih.govwikipedia.org Computational studies have been crucial in elucidating the pathways of these transformations.

Addition Reactions: The complexation activates the arene ring towards nucleophilic attack, a transformation that has been extensively studied through theoretical methods. uwindsor.ca For instance, the reaction of 2-lithio-1,3-dithiane with this compound yields an anionic η⁵-cyclohexadienyl intermediate complex. uwindsor.ca DFT calculations have been employed to investigate the regioselectivity of nucleophilic additions to substituted arene-Cr(CO)₃ complexes, demonstrating that the preferred reaction pathway proceeds via the most stable intermediate. uwindsor.ca The Cr(CO)₃ fragment makes the aromatic ring substantially more electrophilic than benzene, allowing it to readily undergo these addition reactions. wikipedia.org

C-H Activation: While less common than addition reactions, C-H activation and functionalization of this compound complexes represent a modern frontier in synthetic chemistry. princeton.edu The Cr(CO)₃ group enhances the acidity of the aromatic C-H bonds. chemrxiv.org This increased acidity allows for deprotonation with strong bases like n-butyllithium, a process known as lithiation. wikipedia.org Computational studies, often combined with experimental work, help to elucidate the mechanisms of these C-H activation steps. princeton.edu For example, in the catalytic asymmetric C-H arylation of related (η⁶-arene)chromium complexes, computational results are consistent with a silver(I)-mediated C-H activation step. acs.org

Energetic Profiles of Transformations

Computational studies are particularly powerful in determining the energetic profiles of reaction pathways, identifying transition states, and calculating activation barriers. A key dynamic process in this compound is the rotation of the Cr(CO)₃ tripod relative to the benzene ring.

Early experimental and theoretical work determined the rotational barrier for this process. researchgate.net DFT calculations have affirmed that this compound is an unhindered rotor, with a very low rotational energy barrier (ΔE_rot) of 0.333 kcal/mol. researchgate.net These calculations identified the staggered conformer as the energetic minimum and the eclipsed conformer as the transition state. researchgate.net This low barrier is consistent with observations of rapid internal torsional motion on a picosecond timescale. researchgate.net The ability to computationally model these low-energy transformations is critical for understanding the fluxional nature of the molecule.

Table 1: Calculated Rotational Energetics of this compound
ConformerStatusRelative Energy (kcal/mol)Computational Level
StaggeredMinimum0.00DFT
EclipsedTransition State0.333DFT

Prediction and Explanation of Structural Distortions and Stability

Upon complexation with the Cr(CO)₃ fragment, the benzene ring undergoes significant structural distortions from its ideal hexagonal symmetry in the free state. Theoretical calculations have been instrumental in both predicting and explaining these changes.

It is widely accepted that the structure of the benzene ring is altered upon coordination. researchgate.net Ab initio molecular orbital calculations and DFT studies show that the ring expands and loses its planarity. researchgate.netzendy.io The hydrogen atoms of the benzene ring bend slightly out of the carbon plane and toward the chromium atom. researchgate.netscispace.com This pyramidalization of the carbon atoms results in the hydrogen atoms being displaced by approximately 0.03 Å from the mean plane of the carbon atoms. scispace.com

Furthermore, theoretical studies predict an increased alternation between shorter and longer carbon-carbon bonds within the ring. researchgate.net The precise nature of this distortion is a direct result of the orientation of the Cr(CO)₃ tripod relative to the arene. zendy.io

Staggered Conformation: When the carbonyl groups lie over the midpoints of alternate C-C bonds, the calculations show a distortion of alternating long and short bond lengths. zendy.io

Eclipsed Conformation: A different distortion pattern is observed in the eclipsed conformation, where the carbonyls are positioned over alternate carbon atoms. zendy.io

These structural changes are rationalized by the nature of the bonding between the arene and the metal. researchgate.net The stability of the complex is influenced by two primary counteracting effects: a stabilizing effect from increased back-donation from the chromium center to the benzene ring and a destabilizing effect due to the increasing strain in the distorted aromatic ring. researchgate.net

Table 2: Key Structural Parameters of this compound from Computational Studies
ParameterCalculated ValueExperimental Value
Cr-Ring Center Distance1.720 Å1.724–1.726 Å
H-atom displacement from C-plane0.033 Å~0.03 Å
C-C Bond LengthsAlternating short/longConfirmed by X-ray

Theoretical Comparisons with Other Arene Chromium Tricarbonyl Complexes

Theoretical comparisons between this compound and its substituted or more complex analogues provide valuable insights into the electronic and steric effects of different arene ligands.

Computational studies on substituted arene chromium tricarbonyl complexes reveal that the conformation of the Cr(CO)₃ tripod at its energy minimum is highly dependent on the nature of the ring substituent. researchgate.net For example, in complexes where the benzene ring has an electron-donating substituent, the Cr(CO)₃ group preferentially adopts an eclipsed conformation. nih.gov Conversely, an electron-withdrawing substituent favors a staggered conformation. nih.gov

The rotational barrier is also significantly affected by substitution. A computational study on fluorine-substituted this compound complexes found that the rotational barrier for the 1,3,5-trifluorobenzene (B1201519) complex is nearly 29 times greater than that of the parent benzene complex. researchgate.net

Theoretical analyses have also been extended to complexes with severely distorted arene rings, such as those in nih.gov- and wikipedia.orgmetacyclophane. researchgate.net Computations on these systems demonstrate that the complexation energy is remarkably unaffected by the degree of distortion in the aromatic ring. This is explained by the balance between stabilizing back-donation and the destabilizing strain energy of the arene, as noted previously. researchgate.net These comparative studies highlight how the fundamental bonding principles established for this compound can be applied and adapted to understand a wide variety of related organometallic structures.

Spectroscopic Characterization Methodologies for Benzene Tricarbonylchromium and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is a powerful tool for elucidating the structure, electronic environment, and dynamic processes in (arene)tricarbonylchromium complexes. Analysis of various nuclei, including ¹H, ¹³C, and ¹⁹F, provides a comprehensive picture of the molecule's characteristics.

Complexation of a benzene (B151609) ring to the chromium tricarbonyl moiety induces significant changes in its ¹H NMR spectrum. The most notable effect is a pronounced upfield shift of the arene proton signals compared to the free, uncomplexed arene. This shielding effect is attributed to the strong electron-withdrawing nature of the Cr(CO)₃ group, which alters the aromatic ring current. researchgate.net For (benzene)tricarbonylchromium, the single resonance for the six equivalent benzene protons appears at approximately 5.3 ppm, a substantial shift from the 7.34 ppm signal of free benzene.

This electron withdrawal also increases the acidity of the arene protons. Consequently, the benzene ring in the complex can be readily deprotonated (lithiated) by treatment with strong bases like n-butyllithium, a reaction that is not feasible with free benzene. wikipedia.org This enhanced acidity opens pathways for further functionalization of the aromatic ring.

Compound¹H Chemical Shift (δ, ppm)
Benzene (C₆H₆)~7.34
This compound~5.30

¹³C NMR spectroscopy provides critical data on the carbon framework of (arene)tricarbonylchromium complexes. Upon complexation, the aromatic carbon signals experience a significant upfield shift of approximately 30-40 ppm compared to the free arene. acs.org This change reflects the substantial alteration of the electronic structure of the benzene ring due to its interaction with the metal center. The chemical shifts of the carbonyl carbons are observed far downfield, typically around 233 ppm. core.ac.uk

¹³C NMR is also instrumental in studying the conformational dynamics, such as the rotation of the Cr(CO)₃ tripod relative to the arene ring. In unsymmetrically substituted arenes, this rotation can lead to the coalescence of carbonyl signals at higher temperatures. For the parent this compound, this rotation is very fast on the NMR timescale, with a low calculated energy barrier. researchgate.net

CompoundArene C¹ (δ, ppm)Arene C²⁻⁶ (δ, ppm)Carbonyl C (δ, ppm)
Benzene128.5128.5-
This compound92.992.9233.9
(Toluene)tricarbonylchromium (B82834)109.1 (C1)94.1 (C2,6), 92.0 (C3,5), 90.7 (C4)233.8
(Anisole)tricarbonylchromium121.3 (C1)85.5 (C2,6), 93.6 (C3,5), 88.0 (C4)233.4

Data compiled from multiple sources. acs.org

¹⁹F NMR is a highly sensitive probe for studying the electronic effects in fluorinated (arene)tricarbonylchromium complexes. Similar to ¹H and ¹³C nuclei, the ¹⁹F chemical shifts experience a large upfield shift upon complexation of the fluoroarene to the Cr(CO)₃ moiety. cdnsciencepub.com This shift is too large to be explained by changes in ring current alone and is primarily attributed to the powerful electron-withdrawing effect of the metal fragment. cdnsciencepub.com

Studies comparing a series of free fluoroarenes (FC₆H₄X) with their corresponding Cr(CO)₃ complexes reveal important details about the transmission of electronic effects. The data suggest that while mesomeric effects from para-substituents are transmitted similarly in both free and complexed rings, the transmission of inductive (field) effects from meta-substituents is significantly dampened in the complexes. mcmaster.ca This finding implies a substantial interaction between the σ-framework of the arene ring and the chromium atom. mcmaster.ca Furthermore, ¹⁹F NMR data, in conjunction with theoretical calculations, can help determine the preferred conformation of the Cr(CO)₃ tripod relative to the substituents on the benzene ring.

Variable-temperature NMR is a key technique for quantifying the energy barriers associated with dynamic processes, such as the rotation of the Cr(CO)₃ tripod and the rotation of bulky substituents on the arene ring. In sterically hindered complexes, like those derived from hexaethylbenzene (B1594043) or pentaethylacetophenone, the rotation of the Cr(CO)₃ group can be slowed on the NMR timescale at low temperatures. mdpi.com This slowing of a dynamic process results in the decoalescence of signals; for instance, the single ¹³C signal for the three equivalent carbonyls can split into a 2:1 pattern, indicating a loss of C₃ symmetry. mdpi.com

By analyzing the NMR line shapes at different temperatures, the rate of the exchange process can be determined, and from this, the activation energy (ΔG‡) for the rotation can be calculated. For example, in (p-dimethylaminobenzaldehyde)Cr(CO)₃, the barrier to rotation around the bond between the formyl group and the complexed ring was determined to be 8.6 kcal/mol. In more sterically crowded systems, these barriers can be significantly higher. For [1,4-bis(4,4-dimethyl-3-oxopentyl)-2,3,5,6,-tetraethyl-benzene]tricarbonylchromium(0), the rotational barrier for the Cr(CO)₃ moiety was found to be 9.5 kcal·mol⁻¹. mdpi.com

Studying molecules dissolved in anisotropic media, such as nematic liquid crystals, allows for the determination of structural information that is averaged out in isotropic solution. The NMR spectrum of this compound oriented in a nematic phase has been investigated to gain insight into its molecular geometry and symmetry. tandfonline.comtandfonline.com

In an oriented phase, the direct dipole-dipole couplings between protons are not averaged to zero and can be measured. These couplings are dependent on the inverse cube of the distance between the nuclei. By analyzing these dipolar couplings, the ratios of interproton distances can be determined with high precision. tandfonline.com For this compound, the analysis confirmed that the ratios of the proton distances are, within experimental error, the same as those for a regular hexagonal geometry, which is consistent with the effective C₆ symmetry of the complex on the NMR timescale. tandfonline.com This technique provides a powerful method for confirming the high symmetry of the complex in the solution state. tandfonline.com

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a fundamental technique for the characterization of (arene)tricarbonylchromium complexes, primarily due to the intense and highly sensitive stretching vibrations of the carbonyl (CO) ligands. For an ideal C₃ᵥ symmetry, as in the parent this compound, two IR-active CO stretching bands are observed in the terminal region (1700-2100 cm⁻¹). researchgate.net These bands correspond to a non-degenerate symmetric vibration (A₁) and a doubly-degenerate asymmetric vibration (E).

The positions of these ν(CO) bands are extremely sensitive to the electronic environment at the chromium center. Electron-donating substituents on the arene ring increase the electron density on the metal, which enhances back-bonding from the chromium d-orbitals into the π* antibonding orbitals of the CO ligands. This increased back-donation weakens the C-O bond, resulting in a shift of the ν(CO) bands to lower frequencies (lower wavenumbers). Conversely, electron-withdrawing substituents decrease back-bonding, strengthen the C-O bond, and shift the ν(CO) bands to higher frequencies. This makes IR spectroscopy a reliable tool for probing the electronic effects of substituents on the arene ring. In some derivatives with reduced symmetry, the degenerate E band may be split. researchgate.net

Arene Ligand in (Arene)Cr(CO)₃ν(CO) A₁ (cm⁻¹)ν(CO) E (cm⁻¹)
Hexamethylbenzene19491860
Toluene19801909
Benzene19851916
Chlorobenzene19911924
(Methyl Benzoate)tricarbonylchromium20001937

Representative data showing the trend of ν(CO) with substituent electronic effects.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

UV-Vis spectroscopy probes the electronic transitions in this compound and its derivatives, providing insight into the electronic structure and bonding.

The UV-Vis spectrum of this compound typically exhibits three main absorption bands. The two higher-energy bands (shorter wavelength, e.g., ~220 nm and ~260 nm) are generally associated with π → π* electronic transitions within the coordinated arene ligand.

The most characteristic feature is the broad, intense absorption band at a longer wavelength, typically around 315-320 nm. orientjchem.org This band is widely assigned to an intramolecular charge transfer (CT) transition. Specifically, it is considered to be a metal-to-ligand charge transfer (MLCT) transition, involving the excitation of an electron from a filled d-orbital on the chromium atom to an unoccupied π* orbital of the benzene ring. orientjchem.orglibretexts.org However, some studies suggest it may have mixed character, also involving ligand field (LF) transitions. orientjchem.org The energy and intensity of this CT band are sensitive to the nature of substituents on the arene ring and the polarity of the solvent. orientjchem.org

The electronic spectrum can be influenced by the metal center (Cr, Mo, W), with changes in the electronic transitions being observable when comparing analogous complexes. dcu.ie Computational methods, such as time-dependent density functional theory (TD-DFT), are often used to support and refine the experimental assignments of these electronic transitions. orientjchem.org

UV-Vis spectrophotometry is a valuable technique for monitoring the kinetics of reactions involving this compound complexes. Changes in the absorption spectrum over time can be used to track the disappearance of reactants and the formation of intermediates or products. This is particularly useful for studying ligand substitution or decomposition reactions.

For example, the electrochemical oxidation of (arene)tricarbonylchromium complexes produces 17-electron radical cations. acs.orgresearchgate.net These intermediates are often unstable and undergo subsequent reactions, such as substitution of a CO ligand by a solvent molecule (e.g., acetonitrile). researchgate.net UV-Vis spectroelectrochemistry allows for the in-situ characterization of these transient species and the measurement of the rates of their formation and subsequent reactions. researchgate.net The technique can also be employed to study the photodecomposition of these complexes, where irradiation with UV light leads to the loss of CO or arene ligands. dcu.ie

Mass Spectrometric Techniques

Mass spectrometry is a powerful analytical tool for the characterization of organometallic compounds, providing direct information about their molecular weight and composition.

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous identification of this compound and its derivatives. researchgate.netchemrxiv.org Unlike low-resolution mass spectrometry, which measures the mass-to-charge ratio (m/z) to the nearest whole number, HRMS measures this value with very high precision, typically to four or more decimal places. measurlabs.comlibretexts.orgmeasurlabs.com

This high accuracy is crucial because the exact mass of a molecule is unique to its specific elemental composition. libretexts.org It relies on the fact that the masses of individual isotopes are not integers (except for ¹²C, which is defined as 12.00000 amu). libretexts.org By comparing the experimentally measured accurate mass with the theoretical exact masses calculated for all possible molecular formulas, the elemental composition of the parent ion can be determined with high confidence. measurlabs.com

For this compound (C₉H₆CrO₃), the theoretical exact mass can be calculated using the most abundant isotopes (¹²C, ¹H, ⁵²Cr, ¹⁶O). This allows for definitive confirmation of the compound's molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass. HRMS is also valuable for characterizing the fragmentation patterns of the complex, which can provide additional structural information. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing (Benzene)tricarbonylchromium, and how are they optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves ligand substitution, where benzene coordinates to a chromium precursor (e.g., Cr(CO)₆) under controlled CO pressure. Optimization includes adjusting reaction temperature (50–100°C) and CO partial pressure to favor benzene coordination over CO retention. Post-synthesis, purification via recrystallization or sublimation ensures purity. Characterization employs X-ray diffraction (XRD) to confirm the η⁶-benzene coordination geometry , complemented by IR spectroscopy to monitor CO ligand vibrations (~2000–1900 cm⁻¹). Elemental analysis validates stoichiometry.
Characterization Technique Key Parameters Reference
XRDSpace group, bond lengths (Cr-C₆H₆)
IR Spectroscopyν(CO) stretches (3 distinct peaks)Literature
Elemental Analysis%C, %H, %Cr matching theoretical valuesStandard protocols

Q. How do researchers confirm the electronic structure of this compound using spectroscopic methods?

  • Methodological Answer : UV-Vis spectroscopy identifies d-d transitions (e.g., λmax ~400–500 nm), while X-ray photoelectron spectroscopy (XPS) confirms chromium oxidation states (Cr⁰). Nuclear magnetic resonance (¹H NMR) detects aromatic ring deshielding (δ ~5–6 ppm for η⁶-benzene). Cross-referencing with computational models (e.g., DFT) validates electron distribution, as seen in studies of analogous organometallic clusters .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data when analyzing substitution effects in this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or ligand dynamics. To resolve these:
  • Use in situ IR spectroscopy to monitor ligand exchange kinetics under varying temperatures.
  • Validate NMR assignments via isotopic labeling (e.g., deuterated solvents) or 2D correlation spectroscopy (COSY).
  • Compare experimental data with DFT-calculated vibrational frequencies and chemical shifts. For example, discrepancies in CO stretching frequencies may arise from crystal packing effects, necessitating single-crystal XRD validation . Contradiction analysis frameworks (e.g., TRIZ ) help isolate variables like steric vs. electronic contributions.

Q. How can intermolecular interactions in this compound complexes be systematically studied to inform supramolecular design?

  • Methodological Answer :
  • Crystallographic Studies : Analyze non-covalent interactions (e.g., π-stacking, hydrogen bonding) using XRD data. For instance, the Sn-O-Sn bridge in [(η⁶-C₆H₆)Cr(CO)₃]₂Sn₂O structures reveals organometallic assembly motifs.

  • Spectroscopic Probes : Laser ionization mass spectrometry (e.g., 259.3 nm laser ) detects cluster formation in gas-phase studies. Adjusting seed ratios (benzene:water:methanol) isolates mixed clusters.

  • Computational Modeling : Molecular dynamics simulations quantify interaction energies (e.g., benzene quadrupole moments polarizing water ).

    Interaction Type Experimental Probe Key Finding
    π-StackingXRDPlanar alignment of benzene rings
    Solvent PolarizationLaser Ionization Mass SpectrometryWater enhances methanol cluster formation

Q. What advanced techniques are used to study the kinetic stability of this compound under oxidative conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (e.g., >200°C in air).
  • Electrochemical Methods : Cyclic voltammetry identifies redox potentials (e.g., Cr⁰ → Cr³⁺ oxidation peaks).
  • In Operando Spectroscopy: Raman or IR tracks CO ligand loss during oxidation. For reproducibility, document gas flow rates and electrode conditioning steps per protocols in .

Methodological Considerations

Q. How should researchers design experiments to investigate ligand substitution kinetics in this compound complexes?

  • Methodological Answer :
  • Variable Control : Fix CO pressure while varying incoming ligand concentration (e.g., PR₃).
  • Quench Techniques : Rapid-freeze methods halt reactions at timed intervals for IR/NMR analysis.
  • Data Validation : Replicate experiments across multiple batches and compare with literature Arrhenius parameters. Refer to crystallographic data to confirm substitution does not distort the benzene coordination geometry.

Q. What strategies ensure reproducibility when replicating literature syntheses of this compound?

  • Methodological Answer :
  • Primary Source Adherence : Follow exact solvent grades and equipment specifications (e.g., Schlenk lines).
  • Batch Tracking : Log Cr(CO)₆ lot numbers, as impurities affect yields.
  • Peer Review : Cross-validate with lab members using blinded samples. Use resources like SciFinder to identify conflicting protocols and resolve discrepancies via controlled experiments.

Data Presentation & Analysis

Q. How should researchers present crystallographic and spectroscopic data for this compound in publications?

  • Methodological Answer :
  • Figures : Depict XRD structures with thermal ellipsoids (30% probability) and CO ligand orientations . Avoid overcrowding with >3 structures per figure .
  • Tables : Summarize bond lengths (Cr-Cbenzene, Cr-CO) and angles, comparing DFT-predicted vs. experimental values.
  • Supplementary Data : Include CIF files for XRD structures (COD entry 4516457 ) and raw spectroscopic scans.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.